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molecular formula C9H16O3 B1400621 Ethyl 2-(1-Hydroxycyclobutyl)propanoate CAS No. 1132814-61-9

Ethyl 2-(1-Hydroxycyclobutyl)propanoate

Cat. No. B1400621
M. Wt: 172.22 g/mol
InChI Key: DVYRIHBTTVITGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476261B2

Procedure details

Trimethylchlorosilane (950 μL, 7.43 mmol) was added by syringe to a suspension of zinc powder (6.65 g, 0.102 mol) in absolute Et2O (170 mL). The mixture was stirred for 15 minutes at room temperature, heated to reflux, the heat source removed, and ethyl 2-bromopropionate (10.1 mL, 77.8 mmol) was added at such a rate that the ether gently boiled. After being heated to reflux for 1 hour, the mixture was stirred for 1 hour at room temperature. A solution of cyclobutanone (5.00 g, 63.2 mmol) in Et2O (10 mL) was added while the temperature of the mixture was maintained at 19-20° C. by intermittent cooling. After stirring for 1 hour at room temperature, the mixture was poured into iced 25% ammonia (400 mL). The aqueous phase was extracted with ether, the combined organic phases were dried over K2CO3, and concentrated. the title compound was given as a colorless oil (12.9 g, 100%). 1H-NMR (400 MHz, CDCl3) δ 1.21 (3H, d, J=6.8 Hz), 1.29 (3H, t, J=7.3 Hz), 1.51-1.64 (1H, m), 1.80-1.90 (1H, m), 1.96-2.17 (4H, m), 2.70 (1H, q, J=7.3 Hz), 3.44 (1H, s), 4.18 (2H, qd, J=7.3 and 1.2 Hz).
Quantity
950 μL
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
6.65 g
Type
catalyst
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)Cl.Br[CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[C:14]1(=[O:18])[CH2:17][CH2:16][CH2:15]1.N>CCOCC.[Zn]>[OH:18][C:14]1([CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
950 μL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
170 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
6.65 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the heat source removed
TEMPERATURE
Type
TEMPERATURE
Details
After being heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 19-20° C. by intermittent cooling
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OC1(CCC1)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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